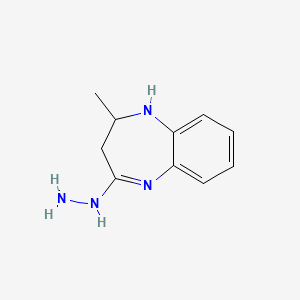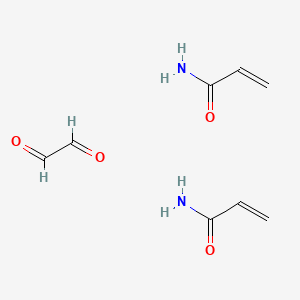
Methyl 2-isocyano-3,3-diphenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isocyano-3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C18H13NO2 It is characterized by the presence of an isocyano group (-N=C=O) attached to a diphenylprop-2-enoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isocyano-3,3-diphenylprop-2-enoate typically involves the reaction of methyl 3,3-diphenylprop-2-enoate with an isocyanide reagent under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ester, followed by the addition of an isocyanide source like trimethylsilyl isocyanide (TMS-N=C) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Methyl 2-isocyano-3,3-diphenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its isocyano group is of particular interest in the design of enzyme inhibitors and other biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-isocyano-3,3-diphenylprop-2-enoate involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 2-cyano-3,3-diphenylprop-2-enoate: Similar structure but with a cyano group instead of an isocyano group.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Similar structure with an octyl ester group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester structure but with a different aromatic substitution.
Uniqueness: Methyl 2-isocyano-3,3-diphenylprop-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to its cyano and other substituted analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
76203-05-9 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
methyl 2-isocyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2/c1-18-16(17(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H3 |
Clé InChI |
LKJUNCVTZZCJHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


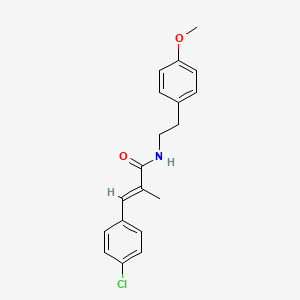
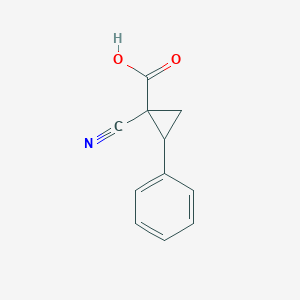

![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)

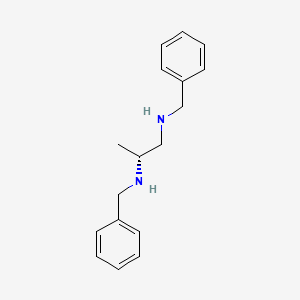

![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
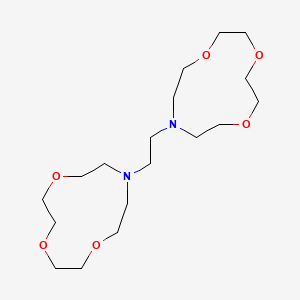
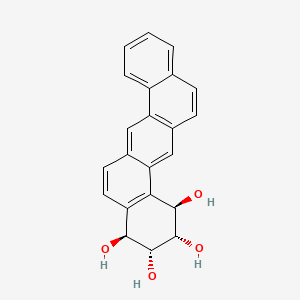
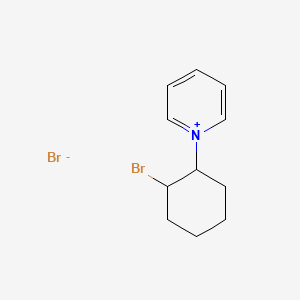
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
